molecular formula C9H12ClNO2S B6265939 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride CAS No. 894413-87-7

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride

Cat. No.: B6265939
CAS No.: 894413-87-7
M. Wt: 233.72 g/mol
InChI Key: UHEJEDDDHQDWRR-UHFFFAOYSA-N
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Description

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2S. It is known for its unique structure, which includes an amino group, a sulfanylphenyl group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride typically involves the reaction of 4-mercaptophenylacetic acid with ammonia in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating derivatives with tailored properties.

Biology

The compound plays a crucial role in biological studies , particularly in enzyme inhibition and protein interactions. It can modulate the activity of enzymes due to its ability to form hydrogen bonds through its amino group and participate in redox reactions via the sulfanyl group. This property is exploited in studies examining metabolic pathways and protein dynamics .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential . Preliminary studies suggest its efficacy in treating certain diseases by acting on specific biological targets. Research has focused on its role as an enzyme inhibitor, which could lead to novel treatments for conditions like cancer or metabolic disorders .

Industry

The industrial applications include its use in the production of pharmaceuticals and other chemical products. The compound's unique properties allow it to be integrated into various formulations aimed at enhancing drug efficacy and stability.

Case Studies

Case Study 1: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on specific enzymes demonstrated a promising IC50 value indicative of its potential as a therapeutic agent. The study utilized kinetic assays to evaluate enzyme activity in the presence of varying concentrations of the compound, revealing significant inhibition at micromolar levels.

Case Study 2: Protein Interaction Studies
Another study focused on the interaction of this compound with target proteins involved in metabolic pathways. Using surface plasmon resonance (SPR), researchers quantified binding affinities, providing insights into how structural features influence protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride, often referred to as a phenylalanine derivative, is a compound of significant interest in biochemical and pharmacological research. Its unique structure contributes to various biological activities, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11NO5S
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 4341105

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and influence metabolic pathways. The compound may also exhibit antioxidant properties due to the presence of the sulfanyl group, which can scavenge free radicals.

Neuroprotective Effects

Research has indicated that derivatives of 2-amino-3-(4-sulfanylphenyl)propanoic acid may have neuroprotective effects. A study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of glutamate receptors and inhibition of excitotoxicity .

Antioxidant Properties

The sulfanyl group in the structure contributes to its antioxidant capabilities. In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting its potential role in protecting against diseases characterized by oxidative damage .

Anti-inflammatory Activity

Preliminary investigations suggest that 2-amino-3-(4-sulfanylphenyl)propanoic acid may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in macrophage cultures, indicating a possible mechanism for its therapeutic use in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Case Studies

  • Neuroprotection in Cell Models :
    A study utilized primary neuronal cell cultures exposed to oxidative stress. Treatment with this compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
  • Inflammation Modulation :
    In a murine model of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Properties

CAS No.

894413-87-7

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-amino-3-(4-sulfanylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-1-3-7(13)4-2-6;/h1-4,8,13H,5,10H2,(H,11,12);1H

InChI Key

UHEJEDDDHQDWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S.Cl

Purity

93

Origin of Product

United States

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